molecular formula C17H20N4 B605053 A-582941 free base CAS No. 848591-90-2

A-582941 free base

Cat. No. B605053
M. Wt: 280.378
InChI Key: GTMRUYCIJSNXGB-GASCZTMLSA-N
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Description

A-582941 free base is a potent, selective, and brain-penetrant partial agonist of α7 nAChR . It exhibits high affinity for both rat and human α7 receptors . It also binds to human 5-HT3 receptor with a Ki value of 150 nM .


Synthesis Analysis

The synthesis of A-582941 free base is not explicitly detailed in the available literature .


Molecular Structure Analysis

The molecular formula of A-582941 free base is C17H20N4 . Its molecular weight is 280.378. The IUPAC name is (3aS,6aR)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole.


Chemical Reactions Analysis

Specific chemical reactions involving A-582941 free base are not clearly mentioned in the available resources .


Physical And Chemical Properties Analysis

A-582941 free base has a molecular weight of 280.378. It exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor, with pharmacokinetic properties and excellent distribution to the central nervous system.

Scientific Research Applications

1. Preclinical Characterization of A-582941

A-582941, a novel biaryl diamine α7 nAChR agonist, demonstrates promising characteristics in preclinical studies. It exhibits high-affinity binding and partial agonism at α7 nAChRs, with good pharmacokinetic properties and excellent central nervous system distribution. This compound activates signaling pathways like ERK1/2 and CREB phosphorylation, which are crucial for cognitive functions. In various behavioral models, A-582941 enhanced performance in working memory, short-term recognition memory, memory consolidation, and sensory gating deficit. The compound also showed a benign secondary pharmacodynamic and tolerability profile, suggesting potential for improving cognitive deficits in neurodegenerative and psychiatric disorders (Tietje et al., 2008).

2. Differential Effects on Neuronal Activity

The selective α7 nicotinic acetylcholine receptor agonist A-582941 activates immediate early genes in limbic regions of the forebrain. This is significant due to the cognitive-enhancing properties of α7 nAChR agonists, particularly in the treatment of cognitive disturbances in schizophrenia. A-582941 induces a dose-dependent increase in activity-regulated cytoskeleton-associated protein (Arc) mRNA expression and c-Fos mRNA expression in certain brain regions of juvenile rats, but not in adults. This highlights the compound's potential in addressing juvenile-onset schizophrenia, showing a more pronounced effect in the juvenile forebrain compared to adults (Thomsen et al., 2008).

Safety And Hazards

The specific safety and hazards of A-582941 free base are not clearly mentioned in the available resources .

Future Directions

A-582941 free base has the potential for cognitive deficits associated with various neurodegenerative and psychiatric disorders research . It could be a potential PET ligand for imaging α7 nAChRs in the human brain .

properties

IUPAC Name

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRUYCIJSNXGB-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-582941 free base

CAS RN

848591-89-9
Record name A-582941 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-582941 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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